molecular formula C7H6BrNO B112427 2-Amino-5-bromobenzaldehyde CAS No. 29124-57-0

2-Amino-5-bromobenzaldehyde

Cat. No. B112427
CAS RN: 29124-57-0
M. Wt: 200.03 g/mol
InChI Key: VBYZWJMZASVGNB-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzaldehyde is a chemical compound with the empirical formula C7H6BrNO . It has a molecular weight of 200.03 and is typically found in solid form .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromobenzaldehyde consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 200.033 Da, and the monoisotopic mass is 198.963272 Da .


Physical And Chemical Properties Analysis

2-Amino-5-bromobenzaldehyde is a solid substance . It has a density of 1.7±0.1 g/cm3 . The boiling point is predicted to be 290.3±25.0 °C , and the melting point is between 75-77°C .

Scientific Research Applications

Organic Synthesis

  • Synthesis of Chelating Ligands : Nitration of 3-bromobenzaldehyde followed by sodium dithionite reduction provides 5-bromo-2-aminobenzaldehyde, which undergoes Friedländer condensation to afford bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003).

  • Synthesis of Schiff Bases : A reaction involving para-bromobenzaldehyde or para-methoxy benzaldehyde with 5-methyl pyrazole-3-amino leads to Schiff bases, which are potential candidates for drug development (Azzawi & Hussein, 2022).

  • Palladium-Catalyzed Reactions : Studies have demonstrated the use of 2-bromobenzaldehyde in palladium-catalyzed reactions for synthesizing various organic compounds, highlighting its versatility in organic synthesis (Cho et al., 1997; Cho et al., 2009; Cho et al., 2004; Ghosh & Ray, 2017).

Medicinal Chemistry

  • Synthesis of Amino Alcohols : 5-bromo-2-dimethylaminobenzaldehyde is used to synthesize chiral amino alcohol ligands, showing potential in chiral solvating applications (Yuan-yuan, 2011).

  • Development of Antimicrobial Agents : Research into synthesizing new aminobenzylated Mannich bases from 3-bromobenzaldehyde has shown promise in developing antimicrobial agents (Nimavat, Popat, Vasoya, & Joshi, 2004).

Safety And Hazards

2-Amino-5-bromobenzaldehyde is classified as Acute Tox. 4 Oral . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-amino-5-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYZWJMZASVGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634642
Record name 2-Amino-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromobenzaldehyde

CAS RN

29124-57-0
Record name 2-Amino-5-bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29124-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromobenzaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of (2-amino-5-bromophenyl)methanol (10 g, 49.5 mmol) and MnO2 (25.8 g, 296.6 mmol) in CH2Cl2 (400 mL) was stirred at RT overnight. LCMS showed the reaction was completed. The solid was filtered off, and the filtrate was concentrated to give the title compound as a light yellow solid (8 g, 81%), which was directly used in next step without further purification. MS (ES+) C7H6BrNO requires: 199. found: 200, 202 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
25.8 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The title intermediate was synthesized as described for Compound 7 in five steps starting from 5-bromo-2-nitrotoluene instead of 3-methyl-4-nitrobenazoic acid methyl ester. MS: 199.97 & 201.97 (M+H+); H1-NMR (CDCl3): δ (ppm) 9.75 (s, 1H), 7.71 (s, 1H), 7.39 (d, 1H, J=9.3 Hz), 7.22 (s, 2H), 6.72 (d, 1H, J=9.3 Hz);
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromobenzaldehyde
Reactant of Route 2
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2-Amino-5-bromobenzaldehyde
Reactant of Route 3
2-Amino-5-bromobenzaldehyde
Reactant of Route 4
2-Amino-5-bromobenzaldehyde
Reactant of Route 5
2-Amino-5-bromobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromobenzaldehyde

Citations

For This Compound
36
Citations
AJ Jircitano, SO Sommerer, JJ Shelley… - … Section C: Crystal …, 1994 - scripts.iucr.org
(IUCr) The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde Acta Crystallographica Section C …
Number of citations: 13 scripts.iucr.org
G Viault, D Gree, T Roisnel, S Chandrasekhar, R Gree - Tetrahedron, 2009 - Elsevier
… It involved a Knoevenagel condensation of N-protected-2-amino-5-bromobenzaldehyde with ethylcyanoacetate, followed by a cyclization and protection of the NH group to afford the …
Number of citations: 18 www.sciencedirect.com
JM Hoover, SS Stahl - Organic Syntheses, 2003 - Wiley Online Library
Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2‐Amino‐5‐bromo‐benzaldehyde - Hoover - Major Reference Works - Wiley Online Library …
Number of citations: 25 onlinelibrary.wiley.com
C Heiss, J Anderson, RS Phillips - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… the reaction at a fixed concentration (35 µM) of substrate and fitting the time course of the increase in absorbance at 360 nm due to the formation of 2-amino-5-bromobenzaldehyde (Δε = …
Number of citations: 22 pubs.rsc.org
R Satheeshkumar… - Synthetic Communications, 2017 - Taylor & Francis
… A similar 2:1 condensation [ Citation 12 ] of 2-amino-5-bromobenzaldehyde with 1,2-cyclohexanedione (2) provides a 68% yield of the dihydrodibenzo[b,j][1,10]phenanthroline …
Number of citations: 12 www.tandfonline.com
AS Oyedele, DN Bogan, CO Okoro - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
… with H 2 O and MeOH to afford 2-amino-5-bromobenzaldehyde (0.99 g). The filtrate was … under reduced pressure to afford additional 2-amino-5-bromobenzaldehyde for a total yield of …
Number of citations: 13 www.sciencedirect.com
ME Wall, MC Wani, AW Nicholas… - Journal of medicinal …, 1993 - ACS Publications
… from reaction of 3b with 2-amino-6-bromobenzaldehyde (4g) (derived from a nitro precursor in analogy to 4c)24 and 2-amino-5bromobenzaldehyde (4h) (from the nitro precursor as for it…
Number of citations: 232 pubs.acs.org
B Guyen, CM Schultes, P Hazel, J Mann… - Organic & biomolecular …, 2004 - pubs.rsc.org
… Reaction of this with 2-amino-5-bromobenzaldehyde in refluxing toluene provided the 2,7-dibromoquindoline 7 (58%). Addition of the two side-chains was then accomplished using a …
Number of citations: 140 pubs.rsc.org
T Enda, T Nakayama, K Suzuki, S Kikkawa… - Journal of Molecular …, 2023 - Elsevier
We demonstrate the borrowing hydrogen reaction of readily available 2-aminobenzyl alcohol 1, which is a new synthetic strategy for the construction of ring-fused quinazoline systems. …
Number of citations: 0 www.sciencedirect.com
JM Appleton, BD Andrews, ID Rae… - Australian Journal of …, 1970 - CSIRO Publishing
… 2-Amino-5-bromobenzaldehyde (100 mg, freshly prepared)l3 was heated at 100' for 5 rnin with acetic anhydride (1.0 ml) and water was then added (10 ml) to decompose the excess …
Number of citations: 31 www.publish.csiro.au

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